Cas no 5709-04-6 ( )

  structure
  structure
Product name: 
CAS No:5709-04-6
MF:C17H21NO
MW:255.35474
CID:946468
PubChem ID:271481

  Chemical and Physical Properties

Names and Identifiers

    • NSC115059; AR-1H2038; CTK5A6270; O-Methylpodocarponitril; 6-methoxy-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carbonitrile; AC1L6QFD; AG-J-87013; AC1Q4RSJ;
    • 5709-04-6
    • DS-009123
    • 6-methoxy-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carbonitrile
    • DTXSID60297277
    • 6-methoxy-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carbonitrile
    • NSC-115059
    • NSC115059
    •  
    • Inchi: InChI=1S/C17H21NO/c1-17-9-3-4-13(11-18)15(17)8-6-12-5-7-14(19-2)10-16(12)17/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3
    • InChI Key: MKBDYQKAOLSFGI-UHFFFAOYSA-N
    • SMILES: CC12CCCC(C1CCC3=C2C=C(C=C3)OC)C#N

Computed Properties

  • Exact Mass: 255.16243
  • Monoisotopic Mass: 255.162314
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33
  • XLogP3: 4.3

Experimental Properties

  • Density: 1.09
  • Boiling Point: 406.7°C at 760 mmHg
  • Flash Point: 170.8°C
  • Refractive Index: 1.557
  • PSA: 33.02
  • LogP: 3.83898

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